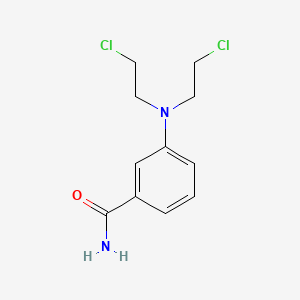

Benzamide, m-(bis(2-chloroethyl)amino)-

Description

Benzamide, m-(bis(2-chloroethyl)amino)-, referred to as NA in research, is a bifunctional molecule combining histone deacetylase (HDAC) inhibitory activity with alkylating properties. Derived from the structural modification of CI994 (a phase II clinical trial HDAC inhibitor), NA incorporates a nitrogen mustard group—bis(2-chloroethyl)amino—into its benzamide scaffold . The synthesis involves sequential steps: methyl esterification of 4-aminobenzoic acid, hydroxylation with ethylene oxide, chlorination using phosphorus oxychloride, and final condensation with o-phenylenediamine .

NA exhibits selective inhibition of class I HDACs, particularly HDAC1 (IC₅₀ = 95.2 nM), with significantly lower activity against HDAC8 (IC₅₀ > 5,000 nM) . This selectivity contrasts with non-selective HDAC inhibitors like SAHA (vorinostat) and aligns with class I-specific agents like MS275 (entinostat). NA demonstrates potent antiproliferative effects in ovarian (A2780, IC₅₀ = 2.66 μM) and hepatocellular (HepG2, IC₅₀ = 1.73 μM) carcinoma cells, outperforming SAHA by ~10-fold . Its mechanism involves dual action: HDAC inhibition induces histone hyperacetylation, while the nitrogen mustard moiety alkylates DNA, causing cross-linking and apoptosis .

Properties

CAS No. |

24813-07-8 |

|---|---|

Molecular Formula |

C11H14Cl2N2O |

Molecular Weight |

261.14 g/mol |

IUPAC Name |

3-[bis(2-chloroethyl)amino]benzamide |

InChI |

InChI=1S/C11H14Cl2N2O/c12-4-6-15(7-5-13)10-3-1-2-9(8-10)11(14)16/h1-3,8H,4-7H2,(H2,14,16) |

InChI Key |

XTSGLHDJEPIPGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

The synthesis often begins with 4-aminobenzoic acid , which is protected by methyl esterification to prevent unwanted side reactions at the carboxyl group.

- Methyl Esterification : 4-aminobenzoic acid is reacted with acetyl chloride in methanol to form methyl 4-aminobenzoate hydrochloride, yielding a protected intermediate.

Introduction of Bis(2-hydroxyethyl)amino Group

- The methyl 4-aminobenzoate hydrochloride is reacted with ethylene oxide in a mixture of glacial acetic acid and water at room temperature for 24 hours.

- This reaction introduces two 2-hydroxyethyl groups onto the amino nitrogen, producing methyl 4-(bis(2-hydroxyethyl)amino)benzoate with a yield of approximately 76%.

Conversion of Hydroxyethyl to Chloroethyl Groups

- The hydroxyethyl groups are converted to chloroethyl groups using phosphorus oxychloride in toluene under reflux for 1 hour.

- The reaction mixture is then evaporated to a gummy residue.

- Subsequent reflux with concentrated hydrochloric acid (6 M) for 4 hours deprotects the ester and completes the conversion to 4-(bis(2-chloroethyl)amino)benzoic acid .

- The product is isolated by recrystallization from ethyl acetate with a yield of about 68%.

Final Condensation to Benzamide Derivative

- The key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid is then condensed with o-phenylenediamine using coupling agents such as N,N′-carbonyldiimidazole in tetrahydrofuran with trifluoroacetic acid to yield the final benzamide compound.

Alternative Preparation via N-Alkoxymethyl Benzamide Derivatives

Another synthetic route involves the preparation of N-alkoxymethyl benzamide derivatives, which can then be converted into benzamide derivatives with bis(2-chloroethyl)amino groups.

- This method involves the reaction of substituted benzamides with α-haloacetals (e.g., chloroacetaldehyde dimethyl acetal) in the presence of an acid catalyst such as concentrated sulfuric acid.

- The reaction proceeds under cooling conditions (ice bath) and is followed by aqueous workup and extraction.

- This one-step synthesis of N-alkoxymethyl benzamide derivatives is advantageous due to fewer steps and higher yields compared to traditional multi-step methods.

Process Optimization and Reaction Conditions

Key parameters influencing the synthesis include:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyl Esterification | Acetyl chloride, methanol | Room temp | 2-4 hours | ~75-80 | Protection of carboxyl group |

| Bis(2-hydroxyethyl)amino group | Ethylene oxide, acetic acid/water | Room temp | 24 hours | 76 | Nucleophilic ring-opening of ethylene oxide |

| Halogenation | Phosphorus oxychloride, toluene reflux | 110-115 | 1 hour | - | Conversion of OH to Cl |

| Deprotection & Hydrolysis | Concentrated HCl (6 M), reflux | 100-110 | 4 hours | 68 | Ester hydrolysis and completion of chlorination |

| Final condensation | o-Phenylenediamine, N,N′-carbonyldiimidazole | Room temp | Several hours | Variable | Formation of benzamide linkage |

Research Findings and Yield Improvements

- Use of sodium carbonate during substitution reactions inhibits by-product formation and improves yield and purity of intermediates.

- Direct use of toluene solutions of intermediates without isolation enhances process efficiency and reduces material loss.

- The condensation step with o-phenylenediamine can be facilitated by carbodiimide coupling agents, improving reaction rates and final product purity.

- Alternative solvents such as ethyl acetate and tetrahydrofuran are preferred for recrystallization and coupling steps to optimize yield and crystallinity.

Summary Table of Key Intermediates and Yields

Chemical Reactions Analysis

Types of Reactions

Benzamide, m-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

Benzamide, m-(bis(2-chloroethyl)amino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, m-(bis(2-chloroethyl)amino)- involves the inhibition of HDACs, which are enzymes responsible for removing acetyl groups from histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells . The compound specifically targets class I HDACs, including HDAC1, HDAC2, and HDAC3 .

Comparison with Similar Compounds

SAHA (Vorinostat)

MS275 (Entinostat)

Chidamide (Epidaza®)

- Mechanism : Benzamide-based HDAC inhibitor selective for HDAC1/2/3.

- Structural Difference : Lacks the nitrogen mustard group, relying solely on HDAC inhibition .

- Clinical Use : Approved in China for peripheral T-cell lymphoma (PTCL) .

Key Advantage of NA: NA’s nitrogen mustard group confers dual functionality, enabling DNA alkylation alongside HDAC inhibition.

Alkylating Agents

Bendamustine

- Structure: Contains a bis(2-chloroethyl)amino group linked to a benzimidazole ring .

- Mechanism : Alkylates DNA, causing cross-links and strand breaks.

- Clinical Use: Approved for chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma.

Nitrosoureas (e.g., BCNU)

- Mechanism : Generate alkylating and carbamoylating metabolites (e.g., 2-chloroethyl isocyanate) that cross-link DNA and modify proteins .

- Limitations : Poor blood-brain barrier penetration (except BCNU) and severe myelosuppression .

Structural Derivatives and Modifications

Fluorinated NA (FNA)

- Modification : Fluorine substitution at the benzamide para-position improves metabolic stability and HDAC3 selectivity (IC₅₀ = 89.4 nM) .

- Efficacy: FNA exhibits enhanced antitumor activity in xenograft models compared to NA, highlighting the impact of halogenation on pharmacokinetics .

Hybrid Molecules (e.g., Compounds 7 and 9)

- Structure: Bis(2-chloroethyl)amino group coupled with cationic amidine or imidazol moieties .

- Mechanism : Dual DNA binding and topoisomerase II inhibition, achieving ~10-fold greater cytotoxicity than classical alkylators .

- Contrast : Unlike NA, these compounds lack HDAC inhibitory activity, emphasizing divergent therapeutic strategies .

Data Tables

Table 1. HDAC Inhibitory Activity (IC₅₀, nM)

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |

|---|---|---|---|---|

| NA | 95.2 | 260.7 | 255.7 | >5,000 |

| SAHA | 10–20 | 10–20 | 10–20 | 10–20 |

| MS275 | 195 | 260.7 | 255.7 | >5,000 |

Table 2. Antiproliferative Activity (IC₅₀, μM)

| Compound | A2780 (Ovarian) | HepG2 (Liver) |

|---|---|---|

| NA | 2.66 | 1.73 |

| SAHA | 27.3 | 19.5 |

Biological Activity

Benzamide, m-(bis(2-chloroethyl)amino)-, also known as 4-[bis(2-chloroethyl)amino]benzamide, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

The compound features a benzamide core with two chloroethyl groups that are pivotal for its biological activity. The chloroethyl moieties are known for their alkylating properties, which contribute to the compound's potential as an anticancer agent. The mechanism of action primarily involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression by altering histone acetylation status.

- Chemical Structure :

- IUPAC Name : 4-[bis(2-chloroethyl)amino]benzamide

- Molecular Formula : C10H12Cl2N2O

Histone Deacetylase Inhibition

Research indicates that 4-[bis(2-chloroethyl)amino]benzamide exhibits potent inhibitory activity against class I HDACs, particularly HDAC3. In vitro studies have shown that it has an IC50 value of approximately 95.48 nM against HDAC3, demonstrating strong selectivity compared to other HDAC isoforms . The compound's ability to inhibit HDACs leads to an accumulation of acetylated histones, resulting in altered gene expression patterns associated with tumor suppression.

Antitumor Activity

The antitumor potential of this compound has been extensively studied:

- In Vitro Studies :

- In Vivo Studies :

Mechanistic Insights

The biological activity is further characterized by its ability to induce apoptosis and cell cycle arrest at the G2/M phase. Studies have indicated that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Data Summary

| Biological Activity | IC50 Values (µM) | Mechanism |

|---|---|---|

| HDAC3 Inhibition | 0.095 | Inhibition of histone deacetylation |

| Antiproliferative Activity (HepG2) | 1.30 | Induction of apoptosis |

| Tumor Growth Inhibition (Xenograft) | 48.89% | Cell cycle arrest and apoptosis |

Case Studies

-

Study on Antiproliferative Effects :

A study published in Frontiers in Pharmacology highlighted the compound's superior potency compared to SAHA in inhibiting HepG2 cell growth and its selective action on HDACs . -

Combination Therapy Research :

Another investigation revealed that combining this compound with other chemotherapeutics like taxol enhanced anticancer efficacy, suggesting its potential role in combination therapies for improved outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.